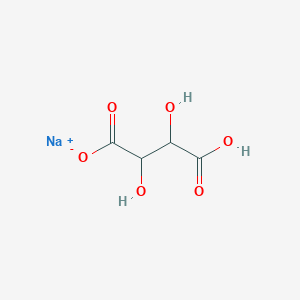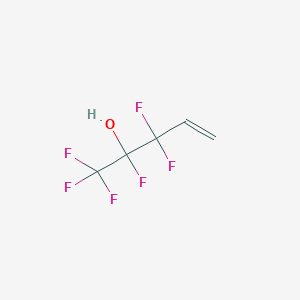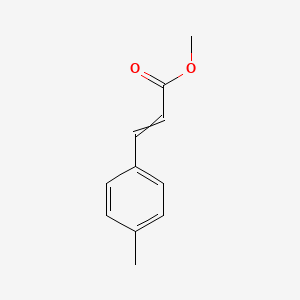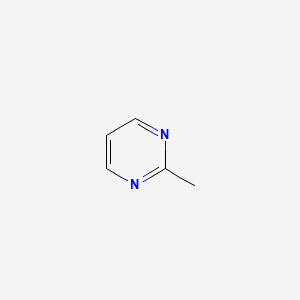
sodium;2,3,4-trihydroxy-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3,4-trihydroxy-4-oxobutanoate, also known as sodium bitartrate or monosodium tartrate, is a white crystalline powder with the molecular formula C4H5NaO6 and a molecular weight of 172.07 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Sodium;2,3,4-trihydroxy-4-oxobutanoate can be synthesized by reacting tartaric acid with sodium hydroxide or sodium carbonate . The reaction involves dissolving tartaric acid in water and then adding sodium hydroxide or sodium carbonate to neutralize the solution. The resulting solution is then filtered, and the filtrate is allowed to crystallize to obtain sodium bitartrate.
Industrial Production Methods
In industrial settings, this compound is produced by a similar method, but on a larger scale. The process involves the controlled addition of sodium hydroxide or sodium carbonate to a tartaric acid solution, followed by filtration and crystallization. The crystals are then dried to obtain the final product .
化学反応の分析
Types of Reactions
Sodium;2,3,4-trihydroxy-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tartaric acid derivatives, while reduction can produce various alcohols .
科学的研究の応用
Sodium;2,3,4-trihydroxy-4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Employed in biochemical assays and as a buffer component.
Medicine: Investigated for its potential therapeutic properties and used in pharmaceutical formulations.
Industry: Utilized in food processing, cosmetics, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of sodium;2,3,4-trihydroxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems . Additionally, it may influence enzymatic activities and metabolic pathways through its interactions with various biomolecules .
類似化合物との比較
Similar Compounds
- Sodium hydrogen tartrate
- Choline bitartrate
- Potassium bitartrate
Uniqueness
Sodium;2,3,4-trihydroxy-4-oxobutanoate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity .
特性
IUPAC Name |
sodium;2,3,4-trihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAEMMYHLFEFN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B7884581.png)





